N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide
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Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C18H28N2O4S and its molecular weight is 368.49. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Synthesis
A new polycyclic system that includes the 1,4-benzodiazepine and isoindolinone fragments was synthesized, introducing a novel fused pentacyclic system. The dehydration of specific benzoic acids resulted in compounds representing this new system, with their structures confirmed through X-ray diffraction (Ukhin et al., 2011).
The synthesis, spectroscopic, X-ray diffraction, and DFT studies of novel benzimidazole tethered oxazepine heterocyclic hybrids were conducted. The molecular structures of these compounds were determined and correlated well with their X-ray structures. Charge distributions at atomic sites and regions of electrophilic and nucleophilic reactivity were analyzed, providing insights into their potential applications in nonlinear optical properties (Almansour et al., 2016).
Biochemical Interaction and Properties
A study on unprotected primary sulfonamide group discussed its role in facilitating ring-forming cascade, leading to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. These compounds showed strong inhibition of human carbonic anhydrases, indicating potential therapeutic applications (Sapegin et al., 2018).
The antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives was conducted. These compounds, synthesized via chemical intermediates like sultone, showed a varying degree of antimicrobial activity, with some showing high activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Fadda et al., 2016).
Novel Structural and Synthesis Applications
Research on the synthesis of a new muscarinic (M3) antagonist discussed the creation of a novel compound, 6-aryloxymethyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one. Although the initial attempts to cyclize the compound were unsuccessful, further synthesis steps led to the target compound, indicating its potential role in pharmacological applications (Evans et al., 2008).
A study on the synthesis, crystal structure, and photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate revealed a novel fused oxazapolycyclic skeleton. This compound exhibited strong blue emission in dichloromethane, suggesting its potential use in optical applications (Petrovskii et al., 2017).
Synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions was explored. The study presented novel cyclic sulfonamides synthesized by the thermal Diels-Alder reaction of triene derivatives, leading to compounds with potential pharmacological uses as histamine H3 receptor antagonists (Greig et al., 2001).
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-6-9-25(22,23)19-14-7-8-16-15(10-14)20(11-13(2)3)17(21)18(4,5)12-24-16/h7-8,10,13,19H,6,9,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLJEVVPGICAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CC(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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